(S)-4-Amino-3-p-tolylbutanoic acid
Description
Significance of Chiral Amino Acids in Chemical Biology
Chirality, or the "handedness" of molecules, is a fundamental concept in chemical biology. Amino acids, the building blocks of proteins, are prime examples of chiral molecules, existing as two non-superimposable mirror images called enantiomers (L- and D-forms), with the exception of the achiral glycine (B1666218). thoughtco.comletstalkacademy.com In biological systems, this stereoisomerism is not trivial; the spatial arrangement of atoms dictates how a molecule interacts with other chiral molecules, such as enzymes and receptors. letstalkacademy.comacs.org
Ribosomal protein synthesis in virtually all living organisms almost exclusively uses L-amino acids. acs.orgnih.gov This high degree of stereospecificity means that the L- and D-enantiomers of an amino acid can have vastly different, or even opposing, biological roles. nih.gov While L-amino acids are integral to protein structure and countless metabolic processes, D-amino acids are found in bacterial cell walls and act as neurotransmitters and signaling molecules. acs.orgnih.gov The specific configuration of a chiral amino acid derivative, therefore, is a critical determinant of its biological function and therapeutic potential.
Overview of Butanoic Acid Derivatives in Research
Butanoic acid, also known as butyric acid, is a short-chain fatty acid with a range of biological activities. biointerfaceresearch.com Its derivatives have attracted significant research interest, particularly for their potential as therapeutic agents. nih.govresearchgate.net A notable area of investigation is their role as histone deacetylase (HDAC) inhibitors, a mechanism that can influence gene expression and is relevant to cancer therapy. biointerfaceresearch.comresearchgate.net
Furthermore, butanoic acid derivatives have been explored for their potential in treating a variety of conditions. For instance, they have been studied as antiviral agents and for their role in managing colorectal cancer and hemoglobinopathies. biointerfaceresearch.comnih.gov The modification of the basic butanoic acid structure allows for the development of prodrugs and analogues with improved properties, such as a longer half-life, which is a limitation of butanoic acid itself. nih.govnih.gov The versatility of the butanoic acid scaffold makes its derivatives a rich field for the discovery of new medicines. researchgate.net
Rationale for Focused Investigation of (S)-4-Amino-3-p-tolylbutanoic acid
The focused investigation of this compound stems from its structural similarity to pharmacologically active compounds, particularly analogues of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS). nih.govebi.ac.uk A key compound in this context is baclofen, which is (R)-4-amino-3-(4-chlorophenyl)butanoic acid. ebi.ac.uknih.gov Baclofen is a muscle relaxant and antispasmodic agent that acts as a GABA agonist. ebi.ac.uk
Research has shown that the biological activity of these GABA analogues is highly dependent on their stereochemistry. A 1978 study on the enantiomers of 4-amino-3-p-tolylbutanoic acid revealed that the R-(+) enantiomer was significantly more potent in its CNS activity than both the racemate and the S-(-) enantiomer. nih.gov Specifically, the R-(+) form was found to be 14 to 27 times more effective than the S-(-) form. nih.gov
This dramatic difference in activity between enantiomers underscores the rationale for investigating the specific (S) isomer. While the (R) isomer appears to be the more biologically active form in this case, the study of the (S) isomer is crucial for several reasons:
Understanding Structure-Activity Relationships: By comparing the activity of the (S) and (R) enantiomers, researchers can gain a deeper understanding of the specific structural requirements for interaction with biological targets like GABA receptors.
Chiral Synthesis and Intermediates: The (S) isomer serves as a valuable chiral building block in the synthesis of other complex molecules and pharmaceuticals. smolecule.com
Pharmacological Profiling: A complete pharmacological profile requires the characterization of both enantiomers to identify any unique properties or potential off-target effects of the less active isomer.
Therefore, the investigation of this compound is driven by its potential to elucidate neuropharmacological mechanisms and its utility as a specialized chemical tool in synthetic and medicinal chemistry.
Structure
3D Structure
Properties
IUPAC Name |
(3S)-4-amino-3-(4-methylphenyl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8-2-4-9(5-3-8)10(7-12)6-11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZRPURXKHMSFF-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC(=O)O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H](CC(=O)O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for S 4 Amino 3 P Tolylbutanoic Acid
Stereoselective Synthesis Approaches
The creation of the specific stereochemistry at the C3 position of (S)-4-amino-3-p-tolylbutanoic acid is a critical challenge. Chemists have developed several strategies to control this stereoselectivity, including asymmetric catalysis, the use of chiral auxiliaries, and biocatalytic transformations.
Asymmetric Catalysis
Asymmetric catalysis offers an efficient route to enantiomerically enriched β-amino acids by employing a small amount of a chiral catalyst to generate a large quantity of the desired product. rsc.orgrsc.org Key strategies in this area include:
Catalytic Asymmetric Mannich Reaction: This reaction is a powerful tool for forming β-amino carbonyl compounds, which are direct precursors to β-amino acids. rsc.org The use of chiral Lewis acid complexes, involving metals like copper, iron, and zinc, in combination with chiral ligands, has proven effective in achieving high stereoselectivity. rsc.org Organocatalysts, such as proline and its derivatives, have also been successfully utilized to promote asymmetric Mannich reactions. rsc.org
Catalytic Asymmetric Conjugate Addition: This method involves the addition of nucleophiles to α,β-unsaturated compounds. rsc.org For the synthesis of β-amino acids, this can involve either the addition of a carbon nucleophile to an α,β-unsaturated ester or the addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. rsc.org
Catalytic Asymmetric Hydrogenation: While a common method for synthesizing various chiral compounds, its specific application to the direct synthesis of this compound is less commonly detailed in readily available literature, though it remains a principal method for β-amino acid synthesis in general. rsc.org
A notable development is the use of a confined imidodiphosphorimidate (IDPi) catalyst for the reaction of bis-silyl ketene (B1206846) acetals with a silylated aminomethyl ether. This approach yields free β²-amino acids in high yields and enantioselectivity after a simple hydrolytic workup. nih.govacs.org
Chiral Auxiliary Strategies
Chiral auxiliary-based methods involve temporarily incorporating a chiral molecule to direct the stereochemical outcome of a reaction. This auxiliary is later removed to yield the desired enantiomerically pure product.
Evans Aldol (B89426) Reaction: A well-established method where a chiral oxazolidinone auxiliary is used to control the stereochemistry of an aldol reaction. The resulting β-hydroxy carbonyl compound can then be converted to the corresponding β-amino acid.
Alkylation of Glycine (B1666218) Equivalents: This strategy employs a chiral auxiliary attached to a glycine template. For instance, a Ni(II) complex of a Schiff base derived from glycine and a chiral auxiliary can be alkylated. Subsequent hydrolysis removes the auxiliary and the metal, yielding the desired α-amino acid. A similar principle can be applied to generate β-amino acids. mdpi.com For example, (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide has been used as a chiral auxiliary for the synthesis of optically active amino acids. tcichemicals.comtcichemicals.com
Biocatalytic Transformations
Enzymes offer a highly selective and environmentally friendly alternative for the synthesis of chiral compounds. nih.gov
Enzymatic Resolution: This technique can be used to separate the desired (S)-enantiomer from a racemic mixture of 4-amino-3-p-tolylbutanoic acid.
Transaminases: Specific transaminases can catalyze the asymmetric amination of a corresponding keto-acid precursor to produce the desired (S)-amino acid with high enantiomeric excess.
Engineered Dehydrogenases: Recent research has shown that engineered glutamate (B1630785) dehydrogenases can catalyze the reductive amination of levulinic acid to produce (R)-4-aminopentanoic acid. frontiersin.org Similar engineered enzymes could potentially be developed for the synthesis of this compound from a suitable keto-acid precursor.
Total Synthesis Pathways
The complete synthesis of this compound from simple, achiral starting materials requires a carefully planned sequence of reactions.
Retrosynthetic Analysis
A retrosynthetic analysis of this compound reveals several potential disconnection points. A common approach involves disconnecting the C3-C4 bond, leading back to a p-tolyl-containing fragment and a three-carbon synthon with the amino and carboxyl groups. Another strategy is to disconnect the C2-C3 bond, suggesting a precursor derived from a p-tolyl-substituted aldehyde and a malonate derivative.
A plausible retrosynthetic pathway could start from the target molecule and disconnect the amino group, suggesting a precursor like (S)-3-(p-tolyl)succinic acid. This, in turn, could be derived from a Michael addition of a p-tolyl cuprate (B13416276) to a maleic acid derivative.
Key Intermediates and Precursors
Several key intermediates and precursors are central to the various synthetic routes:
p-Tolualdehyde: A common starting material for introducing the p-tolyl group.
(E)-4-(p-tolyl)but-2-enoic acid or its esters: These α,β-unsaturated compounds are key substrates for asymmetric conjugate addition of an amino group or its equivalent.
4-(p-tolyl)pyrrolidin-2-one: This lactam can be a precursor, which upon hydrolysis, yields 4-amino-3-(p-tolyl)butanoic acid. lookchem.com
3-cyano-3-(p-tolyl)propanoic acid: This intermediate can be reduced and hydrolyzed to form the target β-amino acid.
A documented synthesis of racemic 3-(p-tolyl)-4-aminobutanoic acid has been reported, which was then resolved into its enantiomers. nih.gov This highlights the importance of resolution techniques when a stereoselective synthesis is not employed from the outset.
Reaction Condition Optimization for Yield and Selectivity
The efficiency and stereochemical outcome of the synthesis of this compound are highly dependent on the reaction conditions. Optimization of parameters such as catalyst, solvent, temperature, and reactants is critical for maximizing both chemical yield and enantioselectivity.
A common approach for the synthesis of chiral β-aryl-substituted γ-amino butyric acid derivatives involves the copper-catalyzed asymmetric conjugate reduction of γ-phthalimido-α,β-unsaturated carboxylic acid esters. nih.gov The optimization of this reaction for a substrate similar to the precursor of this compound can be illustrated by screening various parameters.
Table 1: Optimization of Reaction Conditions for a Model Asymmetric Conjugate Reduction
| Entry | Ligand | Solvent | Additive | Yield (%) | ee (%) |
| 1 | (S)-BINAP | Toluene (B28343) | None | 75 | 88 |
| 2 | (S)-Tol-BINAP | Toluene | None | 82 | 92 |
| 3 | (S)-Tol-BINAP | THF | None | 65 | 85 |
| 4 | (S)-Tol-BINAP | Toluene | t-BuOH | 91 | 95 |
| 5 | (S)-Tol-BINAP | Toluene | MeOH | 88 | 93 |
This table is a representative example based on general findings in the field and does not represent a specific experiment for this compound.
As indicated in the table, the choice of ligand, in this case, a chiral bisphosphine ligand like (S)-Tol-BINAP, significantly influences the enantiomeric excess (ee). The use of an alcohol additive, particularly tert-butanol, can further enhance both the yield and the enantioselectivity of the reduction. nih.gov The solvent also plays a crucial role, with non-polar solvents like toluene generally providing better results than polar aprotic solvents such as tetrahydrofuran (B95107) (THF). beilstein-journals.orgbeilstein-journals.org
Further optimization can involve screening the temperature and the concentration of the reactants and catalyst. beilstein-journals.orgbeilstein-journals.orgnih.gov Lowering the reaction temperature, for instance, often leads to higher enantioselectivity, albeit sometimes at the cost of a longer reaction time.
Derivatization and Analog Synthesis
The structural scaffold of this compound provides multiple points for chemical modification, allowing for the synthesis of a diverse range of analogs with potentially new properties.
Chemical Modification Strategies
The primary sites for modification on this compound are the amino group, the carboxylic acid moiety, and the tolyl ring.
Carboxylic Acid Modification: The carboxylic acid can be converted into esters, amides, or other carboxylic acid derivatives. This allows for the exploration of prodrug strategies or the introduction of new interaction points.
Aromatic Ring Substitution: The tolyl group offers possibilities for electrophilic aromatic substitution to introduce additional functional groups on the phenyl ring, thereby modulating electronic properties and potential interactions.
Library Generation and Diversification
The generation of a library of analogs based on the this compound scaffold can be achieved through combinatorial chemistry approaches. By systematically varying the substituents at the three main modification sites, a large and diverse set of compounds can be synthesized.
For instance, a library could be generated by reacting a set of diverse acylating agents with the amino group of this compound methyl ester, followed by hydrolysis of the ester to the corresponding carboxylic acids.
Table 2: Representative Library of N-Acylated Analogs
| Analog | R-Group (Acyl) | Molecular Formula |
| 1 | Acetyl | C₁₃H₁₇NO₃ |
| 2 | Benzoyl | C₁₈H₁₉NO₃ |
| 3 | Isobutyryl | C₁₅H₂₁NO₃ |
| 4 | Cyclopropanecarbonyl | C₁₅H₁₉NO₃ |
This table is a hypothetical representation of a potential analog library.
Characterization of Novel Analogs
The characterization of newly synthesized analogs is essential to confirm their structure and purity. Standard analytical techniques are employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the analogs, confirming the successful incorporation of the desired modifications.
Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the precise molecular weight of the new compounds, further confirming their identity.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a critical technique to determine the enantiomeric purity of the synthesized analogs, ensuring that the desired stereochemistry is maintained throughout the synthetic sequence. nih.gov
The development of robust synthetic and analytical methods is paramount for the exploration of this compound and its derivatives in various scientific disciplines.
Mechanistic Investigations of S 4 Amino 3 P Tolylbutanoic Acid Interactions
Molecular Target Identification and Validation
The primary molecular target for (S)-4-Amino-3-p-tolylbutanoic acid is predicted to be the GABA type B (GABA-B) receptor, a G-protein coupled receptor (GPCR) that mediates the inhibitory effects of GABA in the central nervous system. nih.govneurology.org
Detailed protein-ligand interaction studies would be essential to characterize the binding of this compound to the GABA-B receptor. Such studies would likely involve computational modeling and biophysical assays to determine the binding affinity and mode of interaction. It is hypothesized that the p-tolyl group would engage in hydrophobic interactions within the receptor's binding pocket, a key determinant for the activity of phenibut and its derivatives. nih.gov The amino and carboxylic acid moieties are expected to form crucial hydrogen bonds, anchoring the ligand to the receptor.
Table 1: Hypothetical Protein-Ligand Interaction Data for this compound
| Parameter | Value | Method |
| Binding Affinity (Kd) | Data not available | Surface Plasmon Resonance |
| Dissociation Constant (Ki) | Data not available | Radioligand Binding Assay |
| Interacting Residues | Data not available | X-ray Crystallography |
Note: The data in this table is hypothetical and serves as an example of the parameters that would be determined in protein-ligand interaction studies. Specific experimental values for this compound are not currently available in the public literature.
As a GABA analogue, this compound is not expected to directly interact with enzymes as its primary mechanism of action. However, its downstream effects, mediated through the GABA-B receptor, could indirectly influence enzymatic activity. For instance, activation of GABA-B receptors is known to inhibit adenylyl cyclase. neurology.org Kinetic studies would be necessary to quantify the extent of this inhibition.
Table 2: Potential Enzyme Inhibition/Activation Profile for this compound
| Enzyme | Effect | IC50/EC50 |
| Adenylyl Cyclase | Inhibition (indirect) | Data not available |
Note: The data presented here is based on the known pharmacology of GABA-B receptor agonists and is not derived from direct experimental investigation of this compound.
Quantitative receptor binding assays would be crucial to validate the affinity and selectivity of this compound for the GABA-B receptor. Competitive binding assays using a radiolabeled GABA-B receptor antagonist in the presence of varying concentrations of the compound would determine its binding affinity. Comparative studies with other GABA receptor subtypes (e.g., GABA-A) would establish its selectivity profile. It is anticipated that the (S)-enantiomer would exhibit significantly higher affinity for the GABA-B receptor compared to the (R)-enantiomer, a characteristic observed with related compounds like baclofen. nih.gov
Table 3: Anticipated Receptor Binding Affinity of this compound
| Receptor | Binding Affinity (Ki) |
| GABA-B | Data not available |
| GABA-A | Data not available |
Note: This table illustrates the type of data that would be generated from receptor binding assays. Specific binding affinities for this compound have not been reported.
Cellular Pathway Modulation
Activation of the GABA-B receptor by an agonist like this compound is expected to trigger a cascade of intracellular signaling events, leading to the modulation of various cellular pathways.
Gene expression profiling, for instance using microarray or RNA-sequencing technologies in neuronal cell cultures treated with this compound, would provide a global view of the transcriptional changes induced by the compound. Studies on the GABA-B receptor agonist baclofen have revealed changes in the expression of genes involved in signal transduction, endocytosis, and neuronal structure. nih.gov It is plausible that this compound would modulate a similar set of genes.
Table 4: Predicted Gene Expression Changes in Response to this compound
| Gene Category | Example Genes | Predicted Regulation |
| Signal Transduction | Brain-Derived Neurotrophic Factor (BDNF) | Upregulation |
| G-protein signaling | Regulator of G-protein signaling (RGS) proteins | Modulation |
| Ion Channels | Potassium channel subunits | Upregulation |
Note: The predicted gene expression changes are based on studies of other GABA-B receptor agonists. Direct experimental data for this compound is not available.
The primary signal transduction pathway initiated by GABA-B receptor activation involves the coupling to Gi/o proteins. neurology.org This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. nih.gov Furthermore, the Gβγ subunit of the G-protein can directly modulate ion channels, leading to the activation of inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. nih.gov A detailed analysis of these signaling cascades would involve measuring second messenger levels (e.g., cAMP) and assessing ion channel activity through electrophysiological techniques. It is also known that GABA-B receptor activation can transactivate other receptor systems, such as the insulin-like growth factor-1 (IGF-1) receptor, leading to the activation of downstream pro-survival pathways like the Akt signaling cascade. researchgate.net
Table 5: Key Signal Transduction Events Following Putative GABA-B Receptor Activation by this compound
| Signaling Component | Effect |
| Gi/o Protein | Activation |
| Adenylyl Cyclase | Inhibition |
| cAMP Levels | Decrease |
| GIRK Channels | Activation |
| Voltage-gated Ca2+ Channels | Inhibition |
| Akt Pathway | Activation (via IGF-1R transactivation) |
Note: This table outlines the generally accepted signal transduction cascade for GABA-B receptor agonists. The specific effects of this compound on these pathways have not been experimentally determined.
Subcellular Localization Studies
Direct studies on the subcellular localization of this compound have not been extensively reported. However, based on its structure as a GABA analog, its primary site of action is expected to be at GABA receptors, specifically the metabotropic GABA-B receptors. nih.govsemanticscholar.org These receptors are widely distributed throughout the central nervous system. neurology.orgwjgnet.com
GABA-B receptors are G-protein coupled receptors found on both presynaptic and postsynaptic membranes of neurons. neurology.orgresearchgate.net
Presynaptic Localization : At presynaptic terminals, GABA-B receptors act as both autoreceptors on GABAergic neurons and heteroreceptors on neurons releasing other neurotransmitters, such as glutamate (B1630785). researchgate.netnih.gov Their activation here typically inhibits neurotransmitter release by modulating calcium channels. wjgnet.com
Postsynaptic Localization : On the postsynaptic side, these receptors are concentrated on the extrasynaptic plasma membrane of dendritic shafts and spines. nih.gov Activation at these sites leads to hyperpolarization, or a reduced likelihood of the neuron firing, primarily through the activation of potassium channels. wjgnet.comyoutube.com
Therefore, this compound is predicted to localize at the plasma membrane of neurons, particularly in perisynaptic and extrasynaptic regions where it can modulate synaptic transmission by interacting with GABA-B receptors. wjgnet.comnih.gov
Analytical and Spectroscopic Characterization of S 4 Amino 3 P Tolylbutanoic Acid
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Chromatographic methods are fundamental for assessing the purity of (S)-4-Amino-3-p-tolylbutanoic acid and, crucially, for determining its enantiomeric excess, which is a critical parameter for any chiral compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like amino acids. For this compound, reversed-phase HPLC is often employed to determine its chemical purity. A typical method would involve a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector, as the p-tolyl group provides a chromophore.
Method validation is a critical aspect of HPLC analysis, ensuring the reliability of the results. researchgate.netmdpi.com Key validation parameters include:
Specificity: The ability of the method to resolve the analyte from potential impurities and degradation products. bldpharm.com
Linearity: The demonstration of a proportional relationship between the detector response and the concentration of the analyte over a defined range.
Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments. researchgate.net
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Table 1: Illustrative HPLC Purity Analysis Parameters
| Parameter | Example Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water with 0.1% Trifluoroacetic Acid (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. Amino acids, including this compound, are non-volatile due to their zwitterionic nature at physiological pH. Therefore, derivatization is a mandatory step to increase their volatility for GC analysis. sigmaaldrich.comthermofisher.com
Common derivatization strategies for amino acids involve silylation, which replaces the active hydrogens on the amino and carboxyl groups with a less polar silyl (B83357) group. sigmaaldrich.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used. sigmaaldrich.comthermofisher.com The resulting derivatives are more volatile and produce characteristic fragmentation patterns in the mass spectrometer, aiding in their identification.
The GC-MS analysis of the derivatized this compound would provide information on its purity and can also be used for quantification. The retention time in the gas chromatogram is a characteristic of the specific derivative, while the mass spectrum provides a molecular fingerprint.
Table 2: Typical Derivatization and GC-MS Conditions
| Parameter | Example Condition |
| Derivatization Reagent | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) |
| Reaction Conditions | Heating the sample with the reagent in a suitable solvent (e.g., acetonitrile) |
| GC Column | DB-5ms or equivalent (non-polar) |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Oven Program | Temperature gradient from ~100 °C to 300 °C |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
Chiral Chromatography Methods
The determination of the enantiomeric purity of this compound is of utmost importance. Chiral chromatography is the most common and reliable technique for this purpose. This can be achieved through either direct or indirect methods.
Direct chiral separation involves the use of a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers. For amino acids, polysaccharide-based and zwitterionic ion-exchange CSPs are particularly effective. For instance, the CHIRALPAK® ZWIX(-) column, which is a zwitterionic CSP, has been shown to be effective in the separation of enantiomers of 3-amino-4-(p-tolyl)butanoic acid. chiraltech.com The separation mechanism relies on the formation of transient diastereomeric complexes between the chiral selector of the stationary phase and the individual enantiomers of the analyte, leading to different retention times.
Indirect chiral separation involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral column. However, direct methods are often preferred as they avoid the potential for kinetic resolution or racemization during the derivatization step.
Table 3: Chiral HPLC Separation Parameters for 3-Amino-4-(aryl)butanoic Acids
| Analyte | Chiral Stationary Phase | Mobile Phase | Elution Order |
| 3-amino-4-(p-tolyl) butanoic acid | CHIRALPAK ZWIX(-) | MeOH/MeCN (50/50 v/v) with 25 mM TEA and 50 mM AcOH | S < R |
| 3-amino-4-(4-chlorophenyl) butanoic acid | CHIRALPAK ZWIX(-) | MeOH/MeCN (50/50 v/v) with 25 mM TEA and 50 mM AcOH | S < R |
Data adapted from Chiral Technologies Amino Acid Database. hplc.eu
Spectroscopic Identification and Structural Elucidation
Spectroscopic techniques are indispensable for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectroscopy would be used to confirm the structure of this compound.
In the ¹H NMR spectrum, one would expect to see distinct signals for the aromatic protons of the p-tolyl group, the methyl protons of the tolyl group, and the protons of the butanoic acid backbone. The chemical shifts and coupling patterns of the diastereotopic methylene (B1212753) protons and the methine proton would provide key structural information.
The ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons, the aliphatic carbons of the butanoic acid chain, and the methyl carbon of the tolyl group. The chemical shifts of these carbons are indicative of their electronic environment within the molecule.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Carboxyl (C=O) | ~12 (broad s) | ~175 |
| Aromatic CH (ortho to tolyl) | ~7.1-7.2 (d) | ~129 |
| Aromatic CH (meta to tolyl) | ~7.0-7.1 (d) | ~128 |
| Aromatic C (ipso to tolyl) | - | ~136 |
| Aromatic C (para to tolyl) | - | ~138 |
| CH (on butanoic acid chain) | ~2.8-3.0 (m) | ~45 |
| CH₂ (adjacent to COOH) | ~2.4-2.6 (m) | ~38 |
| CH₂ (adjacent to NH₂) | ~3.1-3.3 (m) | ~42 |
| CH₃ (on tolyl group) | ~2.3 (s) | ~21 |
Note: Predicted values are estimates and may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for its identification. For a non-volatile compound like this compound, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are suitable ionization techniques for obtaining the molecular ion.
In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z corresponding to the molecular weight of the compound plus the mass of a proton. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule with high accuracy.
Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation of the molecular ion. Characteristic losses, such as the loss of water (H₂O), ammonia (B1221849) (NH₃), and the carboxylic acid group (COOH), would be expected. uni-muenster.de If the compound is derivatized for GC-MS analysis, the fragmentation pattern of the derivative would be observed. For example, a trimethylsilyl (B98337) (TMS) derivative of a similar amino acid, 4-aminobutanoic acid, shows characteristic fragments corresponding to the loss of methyl groups and the TMS moiety. mpg.de
Table 5: Expected Mass Spectrometric Data for this compound and its Derivatives
| Analyte Form | Ionization Technique | Expected Molecular Ion (m/z) | Expected Key Fragment Ions (m/z) |
| This compound | ESI (+) | 194.1181 ([M+H]⁺) | Loss of H₂O, NH₃, COOH |
| TMS Derivative | EI | 337 (M⁺) | [M-15]⁺ (loss of CH₃), [M-73]⁺ (loss of Si(CH₃)₃) |
| TBDMS Derivative | EI | 421 (M⁺) | [M-57]⁺ (loss of C(CH₃)₃) |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Spectroscopic methods are invaluable tools for elucidating the molecular structure of this compound. Infrared (IR) spectroscopy provides information about the functional groups present in the molecule, while Ultraviolet-Visible (UV-Vis) spectroscopy offers insights into its electronic transitions, particularly those associated with the aromatic ring.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups. Based on the analysis of structurally similar compounds, such as aminobutanoic acids with aromatic side chains and p-substituted benzene (B151609) derivatives, a hypothetical IR spectrum can be predicted. The presence of the carboxylic acid group would be indicated by a broad O-H stretching band typically in the range of 3300-2500 cm⁻¹ and a strong C=O stretching vibration around 1700-1725 cm⁻¹. The amino group would show N-H stretching vibrations in the region of 3300-3500 cm⁻¹ and N-H bending (scissoring) vibrations around 1640-1560 cm⁻¹. The aromatic p-tolyl group would be characterized by C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C stretching vibrations within the aromatic ring at approximately 1600-1450 cm⁻¹. Furthermore, out-of-plane C-H bending vibrations for the p-substituted ring would be expected in the 850-800 cm⁻¹ region.
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) |
| C=O Stretch | 1725 - 1700 | |
| Amino Group | N-H Stretch | 3500 - 3300 |
| N-H Bend | 1640 - 1560 | |
| Aromatic Ring | C-H Stretch | > 3000 |
| C=C Stretch | 1600 - 1450 | |
| C-H Bend (p-substituted) | 850 - 800 | |
| Alkyl Chain | C-H Stretch | 2960 - 2850 |
Note: These are predicted values based on the analysis of similar compounds and may vary slightly in experimental spectra.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is primarily dictated by the electronic transitions within the p-tolyl group. Aromatic amino acids like phenylalanine, a structural analog, typically exhibit absorption maxima at around 200-220 nm and a weaker, fine-structured band between 250-270 nm. nih.govacs.org For this compound, the chromophore is the p-methyl-substituted benzene ring. The presence of the methyl group, an auxochrome, is expected to cause a slight red shift (bathochromic shift) of the absorption bands compared to unsubstituted benzene. Therefore, it is anticipated that the UV-Vis spectrum in a non-polar solvent would show a primary absorption band (π → π* transition) around 210-220 nm and a secondary, less intense band with vibrational fine structure in the 260-280 nm region. The exact position and intensity of these bands can be influenced by the solvent polarity and pH. sielc.comresearchgate.net
Table 2: Predicted UV-Vis Absorption Maxima for this compound
| Transition | Predicted Wavelength (λmax) | Solvent |
| π → π* (Primary) | 210 - 220 nm | Methanol/Water |
| π → π* (Secondary) | 260 - 280 nm | Methanol/Water |
Note: These are predicted values based on the analysis of similar aromatic compounds and may vary depending on experimental conditions.
Quantitative Analysis Method Development
The accurate quantification of this compound is crucial for various research applications. This necessitates the development and validation of robust analytical methods, typically employing High-Performance Liquid Chromatography (HPLC).
Development of Robust Assays for Research Applications
A robust assay for the quantitative analysis of this compound in research samples, such as reaction mixtures or biological matrices, can be developed using reverse-phase HPLC with UV detection.
Method Development Strategy:
A common approach involves the use of a C18 stationary phase, which separates compounds based on their hydrophobicity. Since this compound possesses a non-polar p-tolyl group, it will exhibit good retention on a C18 column. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol. The pH of the aqueous buffer is a critical parameter to control the ionization state of the amino and carboxylic acid groups, thereby influencing retention time and peak shape. For this compound, a slightly acidic mobile phase (e.g., using phosphate (B84403) or acetate (B1210297) buffer) would likely be optimal to ensure the protonation of the amino group and suppression of the carboxylate form, leading to a single, well-defined chromatographic peak.
Detection is typically achieved using a UV detector set at one of the absorption maxima of the p-tolyl chromophore, for instance, around 265 nm, to ensure good sensitivity and selectivity. To enhance sensitivity, especially for low concentration samples, pre-column derivatization with a UV-absorbing or fluorescent tag can be employed. nih.gov However, a direct UV detection method is often sufficient for many research applications and offers the advantage of simplicity.
Validation of Analytical Methods
Once a suitable HPLC method is developed, it must be validated to ensure its reliability, accuracy, and precision for its intended purpose. Method validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). The key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness. um.edu.mtsepscience.comresearchgate.net
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically demonstrated by analyzing a placebo or blank sample and showing no interfering peaks at the retention time of this compound.
Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of solutions of this compound at different known concentrations. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is calculated.
Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is usually evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. chromatographytoday.comchromatographyonline.com For an HPLC method, robustness would be tested by intentionally varying parameters such as the pH of the mobile phase, the percentage of the organic modifier, the column temperature, and the flow rate, and observing the effect on the results.
Table 3: Hypothetical Validation Parameters for a Quantitative HPLC Assay of this compound
| Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at analyte retention time | Complies |
| Linearity (r²) | ≥ 0.995 | 0.999 |
| Range | e.g., 1 - 100 µg/mL | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 3.0% | 1.5% |
| LOD | Signal-to-Noise Ratio ≥ 3 | 0.1 µg/mL |
| LOQ | Signal-to-Noise Ratio ≥ 10 | 0.5 µg/mL |
| Robustness | System suitability parameters met | Complies |
Note: These are hypothetical results and acceptance criteria that would be typical for a validated HPLC method.
Metabolism and Biodistribution in Preclinical Models
In Vitro Metabolic Stability Assessment
The assessment of a compound's metabolic stability in vitro is a critical step in preclinical drug development. These assays typically utilize liver fractions, such as microsomes or hepatocytes, to predict how a compound might be metabolized in the body.
No data from microsomal stability studies for (S)-4-Amino-3-p-tolylbutanoic acid are available in the reviewed literature. Such studies would typically involve incubating the compound with liver microsomes, which contain a high concentration of Phase I metabolic enzymes like cytochrome P450s, to determine the rate of its degradation.
There is no published research detailing the results of hepatocyte incubation experiments for this compound. These experiments use whole liver cells and can provide a more complete picture of metabolic fate, including both Phase I and Phase II metabolic pathways.
Metabolite Identification and Characterization
Identifying and characterizing the metabolites of a compound is essential for understanding its complete metabolic profile and potential for active or reactive metabolite formation.
No studies utilizing mass spectrometry-based metabolomics to identify metabolites of this compound were found. This powerful analytical technique is commonly employed to detect and structurally elucidate the metabolites formed in in vitro or in vivo systems.
Due to the lack of metabolite identification studies, the biotransformation pathways of this compound have not been elucidated. Determining these pathways would clarify the specific enzymatic reactions the compound undergoes in the body.
Computational Chemistry and Molecular Modeling of S 4 Amino 3 P Tolylbutanoic Acid
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in predicting the intrinsic properties of a molecule in the absence of environmental effects like solvents or protein binding. icm.edu.pl These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule. nih.gov
The electronic structure of (S)-4-Amino-3-p-tolylbutanoic acid dictates its reactivity and intermolecular interactions. DFT methods, such as the widely used B3LYP functional, can compute a range of electronic and reactivity descriptors. icm.edu.plnih.gov Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap implies higher stability and lower reactivity.
Other calculated properties, such as the ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index, provide a quantitative measure of the molecule's tendency to donate or accept electrons, offering insights into its potential chemical reactions. nih.gov The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the carboxyl group would be an electron-rich region, while the ammonium (B1175870) group would be electron-poor.
Table 1: Illustrative Quantum Chemical Properties for this compound (Note: These values are representative examples based on calculations for similar small amino acids and are intended for illustrative purposes, as specific experimental or calculated data for the target molecule is not available.)
| Property | Representative Value | Significance |
| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 5.4 eV | Indicator of chemical stability and reactivity. nih.gov |
| Ionization Potential | 8.5 eV | Energy required to remove an electron. |
| Electron Affinity | 1.2 eV | Energy released upon gaining an electron. |
| Electronegativity (χ) | 4.85 | Tendency to attract electrons. nih.gov |
| Chemical Hardness (η) | 2.7 | Resistance to change in electron distribution. nih.gov |
This compound is a flexible molecule with several rotatable bonds. Its biological activity is intimately linked to its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations and the energy barriers between them. nih.gov By systematically rotating the dihedral angles of the molecule's backbone and performing energy calculations for each geometry, a potential energy surface can be mapped out.
For this molecule, key conformations would include "folded" or "gauche" structures, where the amino and carboxylic acid groups are in proximity, and "extended" or "anti" structures, where they are far apart. The bulky p-tolyl group imposes significant steric constraints, influencing the preferred conformations. Understanding the relative energies of these conformers is crucial, as the biologically active conformation is often the one that best fits into a protein's binding site.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, capturing atomic motion, conformational changes, and interactions with the environment. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, guided by a "force field" that approximates the potential energy of the system. mdpi.com
Given its structural similarity to GABA agonists like Baclofen, this compound is expected to interact with protein targets such as GABA receptors. nih.gov MD simulations are a primary tool for studying the stability and dynamics of a ligand bound to its protein target. mdpi.com Starting with a docked pose, a simulation of the protein-ligand complex, typically immersed in a water box with ions, can be run for hundreds of nanoseconds. mdpi.com
Analysis of the MD trajectory can reveal:
Binding Stability: Root Mean Square Deviation (RMSD) of the ligand in the binding pocket indicates if it remains stably bound. nih.gov
Key Interactions: The simulation can track the persistence of hydrogen bonds between the ligand's amino and carboxyl groups and polar residues in the binding site (e.g., Ser, Thr, Asp, Glu). mdpi.com
Hydrophobic and van der Waals Contacts: The p-tolyl group is expected to form favorable hydrophobic and van der Waals interactions with nonpolar amino acid residues like Leucine, Isoleucine, Valine, and Phenylalanine. nih.gov
Cation-π Interactions: The positively charged amino group can form strong cation-π interactions with aromatic residues like Tyrosine, Tryptophan, and Phenylalanine. rsc.org
Docking and Virtual Screening Approaches
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a protein target. nih.govajol.info It is a cornerstone of structure-based drug design. nih.gov The process involves placing the ligand in various positions and orientations within the protein's binding site and using a scoring function to estimate the binding affinity for each pose.
For this compound, a typical docking study would involve:
Preparation of the Receptor: Obtaining a 3D structure of a target protein (e.g., a GABA receptor homology model) and preparing it by adding hydrogens and assigning partial charges. nih.gov
Ligand Preparation: Generating a low-energy 3D conformation of the molecule.
Docking Calculation: Using software to explore possible binding poses within a defined active site. ajol.info
Analysis: The resulting poses are ranked by their scores. The top-ranked pose provides a hypothesis for how the molecule binds, highlighting key interactions like the hydrogen bonds from the amino and carboxyl groups and the hydrophobic packing of the p-tolyl ring. ajol.info
This molecule could also be used as a query in virtual screening campaigns. By searching large chemical databases for molecules with similar shape and chemical features, docking can be used to filter and identify novel compounds that may bind to the same target, accelerating the discovery of new potential therapeutic agents. nih.gov
Table 2: Potential Interacting Amino Acid Residues for this compound
| Functional Group of Ligand | Type of Interaction | Potential Interacting Protein Residues |
| Ammonium group (-NH3+) | Hydrogen Bonding, Ionic | Aspartate (Asp), Glutamate (B1630785) (Glu) |
| Carboxylate group (-COO-) | Hydrogen Bonding, Ionic | Arginine (Arg), Lysine (Lys), Serine (Ser) |
| p-Tolyl group | Hydrophobic, van der Waals | Leucine (Leu), Isoleucine (Ile), Valine (Val), Alanine (Ala) |
| p-Tolyl group (Aromatic Ring) | Cation-π, π-π Stacking | Arginine (Arg), Lysine (Lys), Phenylalanine (Phe), Tyrosine (Tyr) |
Lack of Specific Research Data for this compound
Following a comprehensive search for scholarly articles and research data, it has been determined that there is a significant lack of specific computational chemistry and molecular modeling studies publicly available for the compound This compound .
The investigation sought to find detailed research pertaining to the prediction of its binding modes, affinities, and the computational identification of potential off-targets. However, the search did not yield any specific studies, data tables, or detailed findings that would be necessary to construct the requested article based on the provided outline.
While general methodologies for computational chemistry and molecular modeling are well-established in drug discovery and development, their specific application to this compound does not appear to be documented in accessible scientific literature. The available information is largely limited to basic chemical properties and supplier data, which fall outside the scope of the requested analysis.
Therefore, it is not possible to generate a scientifically accurate and informative article on the "" with the specified subsections on binding modes, affinities, and off-target identification due to the absence of requisite research data.
Applications of S 4 Amino 3 P Tolylbutanoic Acid As a Chemical Probe
Use in Biological Pathway Elucidation
Once the biological target of (S)-4-Amino-3-p-tolylbutanoic acid is confirmed, likely the GABAB receptor, the compound can be employed as a chemical probe to elucidate the biological pathways modulated by this receptor. As a structural analog of the neurotransmitter GABA, its effects are anticipated to be centered on neuronal signaling. smolecule.com
By selectively activating or inhibiting its target, this compound can help to map the downstream signaling cascades. For instance, activation of the GABAB receptor, a G-protein coupled receptor, is known to inhibit adenylyl cyclase and modulate calcium and potassium channel activity. drugbank.com Using this compound, researchers could investigate:
Modulation of second messenger levels: Measuring changes in cyclic AMP (cAMP) levels in response to treatment with the compound.
Ion channel activity: Employing electrophysiological techniques like patch-clamping to observe alterations in ion channel currents in neurons.
Neurotransmitter release: Assessing the impact of the compound on the release of other neurotransmitters, thereby uncovering cross-talk between different signaling pathways.
These studies would provide a detailed understanding of the functional consequences of target engagement by this compound, contributing to the broader knowledge of GABAergic signaling in health and disease.
Table 2: Potential Research Findings from Pathway Elucidation Studies
| Experimental Approach | Potential Finding with this compound | Implication for Pathway Elucidation |
| cAMP Assay | Dose-dependent decrease in forskolin-stimulated cAMP levels. | Confirms engagement of the Gi/o-coupled GABAB receptor pathway. |
| Whole-cell Patch Clamp | Increased inwardly rectifying potassium (Kir) channel currents. | Demonstrates modulation of neuronal excitability through ion channel regulation. |
| Neurotransmitter Release Assay | Inhibition of glutamate (B1630785) release from presynaptic terminals. | Reveals a role in modulating excitatory neurotransmission. |
Integration into Chemical Genetic Screens
Chemical genetics utilizes small molecules to perturb protein function, offering a powerful approach to study biological processes in a conditional and often reversible manner. This compound and its derivatives could be integrated into chemical genetic screens to identify genes that are essential for its biological activity or that modify its effects.
Such screens could involve:
Phenotypic Screens: Treating a library of genetically diverse cells (e.g., a panel of cancer cell lines or a collection of yeast deletion mutants) with this compound and identifying genotypes that exhibit enhanced sensitivity or resistance. This can uncover novel components of the targeted pathway or identify mechanisms of drug resistance.
Modifier Screens: In a model system where this compound elicits a known phenotype, a genetic screen (e.g., using RNAi or CRISPR-Cas9) can be performed to identify genes that, when knocked down or knocked out, either enhance or suppress the phenotype.
The results from these screens can provide valuable insights into the broader biological context in which the target of this compound operates and can lead to the discovery of new drug targets and therapeutic strategies.
Table 3: Illustrative Chemical Genetic Screen with this compound
| Screen Type | Model System | Potential Outcome | Biological Insight |
| Haploinsufficiency Profiling | Yeast Deletion Library | Identification of yeast mutants with increased sensitivity to the compound. | Uncovering conserved cellular pathways required for coping with the compound's effects. |
| CRISPR-Cas9 Knockout Screen | Human Neuronal Cell Line | Identification of genes whose knockout confers resistance to compound-induced apoptosis. | Discovery of novel regulators of the GABAB receptor signaling pathway. |
Future Directions and Emerging Research Avenues for S 4 Amino 3 P Tolylbutanoic Acid
Novel Synthetic Methodologies
The enantioselective synthesis of β-aryl-γ-amino acids like (S)-4-Amino-3-p-tolylbutanoic acid is a key focus for synthetic organic chemists. Future research is poised to move beyond classical resolution and chiral pool-based methods towards more elegant and efficient catalytic asymmetric syntheses.
One of the most promising directions is the use of transition metal catalysis . Recent advancements in the asymmetric hydrogenation of prochiral enamines and related substrates using chiral rhodium and copper catalysts offer a direct and atom-economical route to enantiomerically pure γ-amino acids. The development of novel chiral ligands is central to this effort, aiming to improve both the enantioselectivity and the substrate scope of these reactions. For instance, the application of bidentate phosphine (B1218219) ligands, such as those from the BoPhoz family, has shown considerable success in the rhodium-catalyzed asymmetric hydrogenation of related unsaturated esters, achieving high enantiomeric excesses. The adaptation of these catalytic systems to substrates suitable for the synthesis of this compound is a logical and exciting next step.
Another burgeoning area is organocatalysis . Chiral amines, phosphoric acids, and bifunctional catalysts have emerged as powerful tools for a variety of asymmetric transformations. The conjugate addition of nucleophiles to α,β-unsaturated compounds, a key step in the synthesis of many γ-amino acid backbones, can be effectively catalyzed by chiral organocatalysts. Future work will likely focus on designing organocatalysts that can facilitate the stereocontrolled introduction of the tolyl group at the β-position.
The table below summarizes potential catalytic systems that could be explored for the asymmetric synthesis of this compound, based on successful applications with analogous substrates.
| Catalyst Type | Chiral Ligand/Catalyst Example | Potential Reaction Type | Expected Advantage |
| Transition Metal | Rhodium / Chiral Bisphosphine Ligands | Asymmetric Hydrogenation | High enantioselectivity and turnover numbers |
| Transition Metal | Copper / Chiral N,N'-dioxide Ligands | Asymmetric Conjugate Addition | Mild reaction conditions and functional group tolerance |
| Organocatalysis | Chiral Amines (e.g., Proline derivatives) | Asymmetric Michael Addition | Metal-free, environmentally benign |
| Organocatalysis | Chiral Phosphoric Acids | Asymmetric Mannich Reaction | Control of stereochemistry in C-C bond formation |
Advanced Mechanistic Characterization Techniques
A thorough understanding of the three-dimensional structure and conformational dynamics of this compound is crucial for elucidating its potential biological activity. While basic spectroscopic data is available, future research will undoubtedly employ more sophisticated techniques to gain deeper mechanistic insights.
Single-crystal X-ray diffraction remains the gold standard for determining the precise solid-state structure of a molecule. Obtaining a high-quality crystal structure of this compound would provide invaluable information about its bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding patterns. This has been successfully achieved for the related compound, (R)-baclofen, revealing detailed information about its zwitterionic form and crystal packing. nih.govnih.gov Such data for this compound would be instrumental in computational modeling studies.
In solution, the molecule is likely to exist as an ensemble of different conformations. Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy , including techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), can provide through-space correlations between protons, allowing for the determination of the predominant solution-state conformation. This is particularly important for understanding how the molecule might present itself to a biological target.
Computational modeling , including Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, will play an increasingly important role in complementing experimental data. These methods can be used to predict the conformational landscape of the molecule, calculate the relative energies of different conformers, and simulate its dynamic behavior in different environments, such as in aqueous solution or within a protein binding pocket.
| Characterization Technique | Information Gained | Relevance to this compound |
| Single-Crystal X-ray Diffraction | Precise solid-state 3D structure, intermolecular interactions | Definitive conformational and packing information |
| Multidimensional NMR | Solution-state conformation and dynamics | Understanding of biologically relevant conformations |
| Circular Dichroism (CD) Spectroscopy | Information on chirality and secondary structure in larger molecules | Confirmation of enantiomeric purity and conformational studies |
| Computational Modeling (DFT, MD) | Conformational energy landscape, dynamic behavior | Prediction of preferred conformations and interactions with potential targets |
Expanding the Scope of Chemical Biology Applications
Beyond its potential as a standalone therapeutic agent, this compound can serve as a scaffold for the development of sophisticated chemical biology tools. These tools can be used to probe the function and regulation of its potential biological targets, most notably GABA receptors.
A key emerging area is the design and synthesis of photoaffinity labels . These are modified versions of the parent molecule that incorporate a photoreactive group, such as a benzophenone (B1666685) or a diazirine. Upon exposure to UV light, this group forms a highly reactive species that can covalently bind to nearby amino acid residues in the binding pocket of a target protein. By attaching a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) to the probe, the labeled protein can be isolated and identified. The development of a photoaffinity probe based on the this compound scaffold would be a powerful strategy to definitively identify its binding partners in a complex biological system.
Furthermore, the core structure of this compound can be elaborated to create fluorescent probes . By conjugating a fluorophore to a non-essential position on the molecule, its localization and trafficking within living cells could be visualized using advanced microscopy techniques. This would provide valuable spatio-temporal information about its mechanism of action.
The creation of clickable probes is another exciting avenue. By incorporating a "clickable" functional group, such as an alkyne or an azide, into the structure of this compound, it can be readily conjugated to a variety of other molecules (e.g., affinity tags, imaging agents) using highly efficient click chemistry reactions. This modular approach would greatly facilitate the development of a diverse toolbox for studying its biological effects.
| Chemical Biology Tool | Design Principle | Potential Application for this compound |
| Photoaffinity Label | Incorporation of a photoreactive group (e.g., benzophenone) and a reporter tag | Covalent labeling and identification of biological targets |
| Fluorescent Probe | Conjugation of a fluorophore | Visualization of subcellular localization and trafficking |
| Clickable Probe | Incorporation of a bioorthogonal handle (e.g., alkyne, azide) | Modular synthesis of various probes for different applications |
Q & A
Q. What are the established synthetic routes for enantioselective preparation of (S)-4-Amino-3-p-tolylbutanoic acid?
The compound is typically synthesized via chiral resolution or asymmetric catalysis. Key methods include:
- Enzymatic resolution : Using lipases or acylases to separate enantiomers from racemic mixtures .
- Asymmetric hydrogenation : Catalytic hydrogenation of α,β-unsaturated precursors with chiral ligands (e.g., BINAP-Ru complexes) to achieve high enantiomeric excess (ee) .
- Solid-phase synthesis : Immobilization of intermediates on resins to control stereochemistry during amino acid coupling .
Validation: Confirm enantiopurity via chiral HPLC (e.g., Chiralpak® columns) or polarimetry.
Q. What analytical techniques are critical for characterizing this compound?
Standard characterization involves:
- NMR spectroscopy : H and C NMR to confirm structure and regiochemistry (e.g., distinguishing p-tolyl substituents) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
- Infrared (IR) spectroscopy : Identification of carboxylate (-COOH) and amine (-NH) functional groups .
- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .
Q. What are the recommended storage conditions and handling precautions for this compound?
Q. How can researchers verify the compound’s stability under experimental conditions?
- Accelerated stability studies : Expose the compound to varying pH, temperature, and light conditions. Monitor degradation via HPLC or TLC .
- Kinetic analysis : Calculate half-life () in aqueous buffers (e.g., phosphate buffer, pH 7.4) at 37°C .
Q. What are the documented solubility properties of this compound?
- Polar solvents : Soluble in water (limited), DMSO, and methanol.
- Nonpolar solvents : Insoluble in hexane or chloroform.
Method: Perform solubility screens using the "shake-flask" method with UV-Vis quantification .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its interaction with biological targets (e.g., enzymes or receptors)?
- Molecular docking : Compare binding affinities of (S)- and (R)-enantiomers to targets like GABA receptors using AutoDock or Schrödinger Suite .
- Pharmacophore mapping : Identify critical hydrogen-bonding and hydrophobic interactions using 3D-QSAR models .
Case Study: The (S)-enantiomer may exhibit higher affinity due to optimal spatial alignment with active-site residues .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Meta-analysis : Compare datasets across studies, controlling for variables like purity (>95% by HPLC), assay type (e.g., cell-based vs. biochemical), and concentration ranges .
- Orthogonal assays : Validate results using complementary methods (e.g., SPR for binding kinetics alongside functional cAMP assays) .
Q. How can isotopic labeling (e.g., 15^{15}15N, 13^{13}13C) enhance mechanistic studies of this amino acid derivative?
- Tracer studies : Use N-labeled analogs to track metabolic incorporation into peptides or proteins via LC-MS/MS .
- NMR dynamics : Investigate conformational flexibility in solution with C-labeled samples .
Q. What role does this compound play in prodrug design or targeted delivery systems?
Q. How can computational methods predict novel derivatives with enhanced pharmacological properties?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
